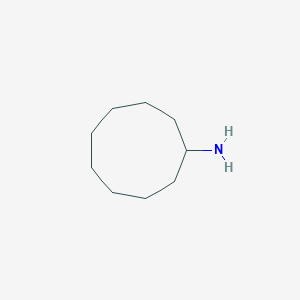

Cyclononanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59577-26-3 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

cyclononanamine |

InChI |

InChI=1S/C9H19N/c10-9-7-5-3-1-2-4-6-8-9/h9H,1-8,10H2 |

InChI Key |

APXZYWJATMOMHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Cyclononanamine: A Comprehensive Technical Overview

CAS Number: 59577-26-3

This technical guide provides an in-depth overview of cyclononanamine, a cyclic amine of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its known characteristics.

Chemical and Physical Properties

This compound, also known as cyclononylamine, is a nine-membered cyclic aliphatic amine. Its fundamental properties are summarized in the table below. Additionally, properties for its common precursor, cyclononanone, and its hydrochloride salt are provided for comparative reference.

| Property | This compound | Cyclononanone | This compound Hydrochloride |

| CAS Number | 59577-26-3[1] | 3350-30-9 | 60662-43-3 |

| Molecular Formula | C₉H₁₉N[1] | C₉H₁₆O | C₉H₂₀ClN |

| Molecular Weight | 141.25 g/mol [1] | 140.22 g/mol | 177.71 g/mol |

| Boiling Point | 210.4°C at 760 mmHg[1] | 95-97°C at 18 mmHg | Not available |

| Melting Point | Not available | 24-26°C | 180-190°C (decomposes) |

| Density | 0.844 g/cm³[1] | 0.959 g/mL at 25°C | Not available |

| Flash Point | 74.2°C[1] | 150°F | Not available |

| Refractive Index | 1.451[1] | 1.477 | Not available |

| Solubility | Not available | Not available | Not available |

Synthesis of this compound

The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone, cyclononanone. This common and versatile method in organic chemistry involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of Cyclononanone

This protocol describes a general procedure for the synthesis of this compound from cyclononanone using ammonia and a reducing agent.

Materials:

-

Cyclononanone

-

Ammonia (e.g., in methanol or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Glacial acetic acid (optional, as a catalyst)

-

Hydrochloric acid (for formation of the hydrochloride salt, if desired)

-

Diethyl ether

-

Sodium sulfate or magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for purification (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclononanone in an appropriate anhydrous solvent (e.g., methanol).

-

Addition of Amine Source: Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) to the solution of cyclononanone. If using ammonium acetate, it can also serve as a mild acid catalyst.

-

Acid Catalyst (Optional): If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the intermediate imine.

-

Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirring solution. The choice of reducing agent is critical; sodium cyanoborohydride is effective for reductive aminations as it is more selective for the iminium ion over the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Quench the reaction by carefully adding water or a dilute acid solution to decompose any remaining reducing agent.

-

Adjust the pH of the solution to basic (pH > 10) by adding a suitable base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis of this compound Hydrochloride

For easier handling and storage, the free base of this compound can be converted to its hydrochloride salt.

Procedure:

-

Dissolve the purified this compound in an anhydrous solvent such as diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or bubble hydrogen chloride gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or associated signaling pathways of this compound. Further research is required to determine its pharmacological profile and mechanism of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cyclononanone via reductive amination.

Caption: Workflow for the synthesis of this compound.

References

Cyclononanamine: A Technical Overview of its Chemical Properties and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclononanamine, a nine-membered cycloalkane bearing an amine functional group, represents a foundational structure in the exploration of cyclic compounds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via reductive amination of cyclononanone are presented. While direct biological activity or implication in specific signaling pathways for this compound is not extensively documented in publicly available literature, the broader class of cycloalkylamines is known to exhibit diverse pharmacological activities. This document serves as a resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Structure and Nomenclature

This compound consists of a nine-carbon ring with a single amino group attached to one of the carbon atoms.

IUPAC Name: this compound[1]

Synonyms: Cyclononylamine

CAS Number: 59577-26-3

Molecular Formula: C₉H₁₉N

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 141.25 g/mol | [1] |

| Boiling Point | 210.4 °C at 760 mmHg | |

| Density | 0.844 g/cm³ | |

| Refractive Index | 1.451 | |

| Flash Point | 74.2 °C |

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of its corresponding ketone, cyclononanone. This method involves the reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.

General Experimental Protocol: Reductive Amination of Cyclononanone

This protocol outlines a general procedure for the synthesis of this compound from cyclononanone using a metal catalyst and hydrogen gas as the reducing agent.

Materials:

-

Cyclononanone

-

Anhydrous ammonia

-

Methanol (or other suitable solvent)

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

Hydrogen gas

-

Reaction vessel (e.g., Parr autoclave)

Procedure:

-

In a high-pressure reaction vessel, dissolve cyclononanone in methanol.

-

Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

-

Seal the vessel and purge with an inert gas, such as nitrogen or argon.

-

Introduce anhydrous ammonia into the vessel to a desired pressure.

-

Pressurize the vessel with hydrogen gas.

-

Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with constant stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of cycloalkylamines and their derivatives have been investigated for various pharmacological activities. For instance, some cyclohexylamine derivatives have been explored for their potential as antimicrobial and acetylcholinesterase inhibitors.

Given the absence of specific biological data for this compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this compound and its derivatives could be a valuable area for future investigation. A hypothetical workflow for screening the biological activity of a novel compound like this compound is presented below.

Hypothetical Experimental Workflow for Biological Activity Screening:

References

An In-Depth Technical Guide to the Synthesis of Cyclononanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of cyclononanamine and its subsequent conversion to the hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow. While direct biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the potential pharmacological context of related cycloalkylamines to provide a relevant framework for researchers in drug development.

Synthesis of this compound via Reductive Amination

This compound can be effectively synthesized from cyclononanone through a reductive amination process, specifically the Leuckart reaction. This one-pot reaction utilizes ammonium formate as both the aminating and reducing agent, offering a straightforward route to the desired amine.

Experimental Protocol: Leuckart Reaction

Materials:

-

Cyclononanone

-

Ammonium formate

-

Concentrated Hydrochloric Acid (36-38%)

-

Diethyl ether

-

Sodium hydroxide (or other suitable base)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate. The molar ratio of ammonium formate to cyclononanone should be in excess, typically around 5:1 to ensure complete reaction.

-

Reaction Initiation: Heat the flask with stirring to melt the ammonium formate, typically to a temperature between 120-140°C.[2]

-

Addition of Ketone: Once the ammonium formate is molten, slowly add cyclononanone to the flask.

-

Reaction: Maintain the reaction mixture at 130-140°C for several hours (typically 6-8 hours).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the initial reaction, the intermediate formyl derivative is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for an additional 4-8 hours.[1][2]

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other non-polar impurities.

-

Make the aqueous layer basic by the addition of a sodium hydroxide solution.

-

Extract the free amine into diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Leuckart reaction, based on typical conditions for aliphatic ketones.[1][2] Actual yields for cyclononanone may vary and require optimization.

| Parameter | Value | Reference |

| Molar Ratio (Ammonium Formate:Ketone) | ~5:1 | [2] |

| Reaction Temperature | 120-140°C | [2] |

| Reaction Time (Amination) | 6-8 hours | [2] |

| Reaction Time (Hydrolysis) | 4-8 hours | [1][2] |

| Yield | Good (expected) | [1] |

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound is prepared by a simple acid-base reaction. This salt form often has improved stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.

Experimental Protocol

The following protocol outlines the preparation of this compound hydrochloride from the free amine.

Materials:

-

This compound

-

Anhydrous diethyl ether (or ethanol)

-

Concentrated Hydrochloric Acid

-

Beaker or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the purified this compound in anhydrous diethyl ether in a beaker or flask.

-

Acidification: While stirring, slowly add a slight excess of concentrated hydrochloric acid to the solution. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid and unreacted amine.

-

Drying: Dry the this compound hydrochloride salt under vacuum to remove any residual solvent.

Quantitative Data

The formation of the hydrochloride salt is typically a high-yield reaction.

| Parameter | Value |

| Molar Ratio (this compound:HCl) | 1:1 (slight excess of HCl) |

| Solvent | Anhydrous Diethyl Ether or Ethanol |

| Yield | >95% (expected) |

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Workflow for the synthesis of this compound and its hydrochloride salt.

Potential Pharmacological Context and Signaling Pathways

While specific signaling pathways for this compound are not well-defined in the literature, the broader class of cycloalkylamines and their derivatives have been investigated for various biological activities. For instance, some arylcyclohexylamine derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3] Aberrant NMDA receptor signaling is implicated in a variety of neurological and psychiatric disorders.

The following diagram illustrates a simplified, hypothetical signaling pathway involving NMDA receptor antagonism, which could be a potential area of investigation for novel this compound derivatives.

Caption: Hypothetical signaling pathway of an NMDA receptor antagonist.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its hydrochloride salt, tailored for a scientific audience. The provided experimental protocols, while based on established methodologies, offer a solid starting point for laboratory work. The visualization of the synthetic workflow and a hypothetical signaling pathway serves to contextualize the chemical synthesis within the broader landscape of drug discovery and development. Further research is warranted to fully elucidate the specific reaction kinetics and yields for the synthesis of this compound and to explore its potential biological activities.

References

Cyclononanamine Solubility in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclononanamine in common organic solvents. Due to a lack of extensive published quantitative data for this compound, this document focuses on providing a theoretical framework for its solubility, available data for its hydrochloride salt, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is a cycloaliphatic amine with the molecular formula C₉H₁₉N. Its structure consists of a nine-membered carbon ring with an attached amino group. This structure imparts both nonpolar (the cyclononane ring) and polar (the amino group) characteristics, which govern its solubility in various solvents. The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents and makes it basic in nature.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of this compound is therefore dependent on the properties of the organic solvent, including its polarity, protic or aprotic nature, and the potential for hydrogen bonding.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amino group of this compound, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide): While unable to donate hydrogen bonds, these solvents possess a dipole moment and can act as hydrogen bond acceptors. This compound is expected to be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): The large nonpolar cyclononane ring suggests that there will be favorable van der Waals interactions with nonpolar solvents. Therefore, this compound is expected to exhibit good solubility in these solvents.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar and can interact with this compound through dipole-dipole interactions, suggesting moderate to good solubility.

Available Solubility Data

Table 1: Solubility of this compound Hydrochloride in Selected Organic Solvents [1]

| Solvent | Molecular Formula | Solubility (mg/mL) |

| Ethanol | C₂H₅OH | ~50 |

| Chloroform | CHCl₃ | <5 |

| Diethyl Ether | (C₂H₅)₂O | Insoluble |

Note: This data is for the hydrochloride salt and should not be considered representative of the free base, this compound.

General observations from various sources suggest that amines are typically soluble in organic solvents like benzene and ether[2]. The solubility of amines is influenced by the length of the carbon chain; as the chain length increases, the influence of the nonpolar part of the molecule becomes more dominant[3]. For this compound, the nine-carbon ring represents a significant nonpolar component.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following experimental protocol is recommended. This method is a synthesis of standard laboratory procedures for determining the solubility of liquid organic compounds.

Materials and Equipment

-

This compound (liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Record the total mass of the vial and its contents.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the solute.

-

After the equilibration period, let the vial stand undisturbed at the same temperature to allow any undissolved this compound to settle.

-

-

Sample Analysis:

-

Centrifuge the vial to ensure complete separation of the undissolved amine from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Logical Flow for Solubility Classification

The following diagram outlines a logical process for qualitatively classifying the solubility of an organic compound like this compound.

Caption: Logical flow for qualitative solubility classification of an amine.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse, a theoretical understanding of its chemical structure provides a strong basis for predicting its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The provided data for this compound hydrochloride serves as a useful, albeit indirect, reference point. Further research into the physicochemical properties of this compound is warranted to fill the existing data gap.

References

Spectral Analysis of Cyclononanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Cyclononanamine (CAS No. 59577-26-3), a saturated nine-membered heterocyclic amine. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral features based on the analysis of similar alicyclic amines. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous cyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 2.8 - 3.2 | Multiplet | 1H | CH-NH₂ |

| ~ 1.5 - 1.8 | Broad Singlet | 2H | NH₂ |

| ~ 1.3 - 1.7 | Multiplet | 16H | Ring CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 50 - 55 | CH | C-NH₂ |

| ~ 25 - 35 | CH₂ | Ring Carbons |

Note: The exact chemical shifts and multiplicities in experimental spectra may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |

| 2850 - 2950 | Strong | C-H Stretch | Alkane |

| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1000 - 1250 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Ion |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 140 | Low | [M-H]⁺ |

| 112 | Variable | [M-C₂H₅]⁺ (α-cleavage) |

| 98 | Variable | [M-C₃H₇]⁺ (α-cleavage) |

| 30 | High | [CH₂NH₂]⁺ |

General Experimental Protocols

The following are generalized protocols for obtaining spectral data for a liquid alicyclic amine like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Process the interferogram using a Fourier transform to obtain the infrared spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Methodological Approach to Investigating the Potential Biological Activity of Cyclononanamine

Affiliation: Google Research

Abstract

Cyclononanamine is a cyclic amine whose biological activities have not yet been characterized in publicly available scientific literature. This technical guide outlines a comprehensive, hypothetical framework for the systematic investigation of the potential biological activity of this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals, providing a structured approach from initial screening to potential mechanism of action studies. This document details suggested experimental protocols, data presentation strategies, and visual frameworks for conceptualizing experimental designs and potential signaling pathways. The methodologies described are based on established practices for the evaluation of novel chemical entities.

Introduction

Cyclic amines are a fundamental structural motif present in a vast array of biologically active molecules, including pharmaceuticals, alkaloids, and neurotransmitters.[1] Their unique conformational properties and basic nitrogen atom allow them to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] To date, a thorough investigation into the biological effects of this compound, a nine-membered cyclic amine, is absent from the scientific literature. This guide provides a detailed roadmap for elucidating its potential pharmacological profile.

Proposed Experimental Workflow

A systematic investigation of a novel compound's biological activity typically follows a tiered approach, beginning with broad screening and progressing to more specific mechanistic studies. The following workflow is proposed for the characterization of this compound.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

-

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

-

Methodology:

-

Cell Lines: A panel of representative human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line panel like the NCI-60) should be used.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays can be employed.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. A serial dilution of this compound is then added to the wells. After a 48-72 hour incubation period, the assay reagent is added, and cell viability is measured by reading the absorbance or fluorescence.

-

Data Analysis: The concentration that inhibits 50% of cell growth (GI50) is calculated.

-

-

Objective: To identify any observable changes in cell morphology or function induced by this compound.

-

Methodology: High-content imaging can be utilized. Cells are treated with non-toxic concentrations of this compound and stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. Automated microscopy and image analysis software are then used to quantify changes in cellular features.

-

Objective: To assess the activity of this compound against a panel of known biological targets, particularly those commonly modulated by amine-containing compounds.

-

Methodology:

-

Target Panel: A panel of receptors (e.g., adrenergic, dopaminergic, serotonergic GPCRs), enzymes (e.g., monoamine oxidase, kinases), and ion channels should be selected.

-

Binding Assays: Radioligand binding assays can be used to determine if this compound displaces a known ligand from a receptor.[3]

-

Enzyme Inhibition Assays: Standard enzymatic assays can be used to measure the effect of this compound on enzyme activity.

-

Phase 2: Hit-to-Lead

-

Objective: To quantify the potency and efficacy of this compound for any confirmed "hits" from the initial screening.

-

Methodology: For a confirmed biological activity, a 10-point dose-response curve should be generated. The resulting data is fitted to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Phase 3: Mechanism of Action

-

Objective: If a phenotypic effect is observed without a known target, methods to identify the molecular target of this compound will be necessary.

-

Methodology:

-

Affinity Chromatography: this compound can be immobilized on a solid support to create an affinity matrix. A cell lysate is passed over the matrix, and proteins that bind to the compound are eluted and identified by mass spectrometry.

-

Yeast Two-Hybrid Screen: This genetic method can be used to identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

-

-

Objective: To understand the downstream signaling events affected by this compound's interaction with its target.

-

Methodology:

-

Western Blotting: To measure changes in the phosphorylation state or expression level of key signaling proteins.

-

Reporter Gene Assays: To measure the activity of transcription factors downstream of a signaling pathway.

-

cAMP and Calcium Assays: To measure changes in second messenger levels, which are often modulated by GPCRs.[4]

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of In Vitro Activity for this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Cytotoxicity | HEK293 | GI50 | > 100 µM |

| Cytotoxicity | HepG2 | GI50 | 85 µM |

| Binding Assay | Adrenergic Receptor α₂ | IC50 | 1.2 µM |

| Binding Assay | Dopamine Receptor D₂ | IC50 | > 50 µM |

| Enzyme Assay | Monoamine Oxidase A | IC50 | 0.75 µM |

| Functional Assay | cAMP Accumulation | EC50 | 2.5 µM |

Visualization of Potential Signaling Pathways

Should this compound be found to interact with a specific target, such as a G-protein coupled receptor, a diagram of the canonical signaling pathway would be essential for visualizing its mechanism of action. Below is a hypothetical example of this compound acting as an antagonist at a Gαi-coupled receptor.

Conclusion

While there is currently no published data on the biological activity of this compound, the experimental framework outlined in this guide provides a robust starting point for its investigation. A systematic approach, beginning with broad screening and progressing through detailed mechanistic studies, will be crucial in uncovering any potential therapeutic applications for this novel chemical entity. The methodologies and data presentation formats suggested herein are intended to serve as a valuable resource for researchers embarking on the characterization of this compound or other novel small molecules.

References

An In-depth Technical Guide to the Exploration of Cyclononanamine Derivatives and Analogues

Disclaimer: Scientific literature on the synthesis, pharmacology, and specific biological activities of cyclononanamine derivatives is limited. This guide, therefore, provides a comprehensive framework for the potential development and evaluation of this class of compounds, drawing upon established principles in medicinal chemistry and pharmacology, and using closely related molecular structures as illustrative examples. The experimental protocols and data presented are intended as representative examples for researchers.

Introduction to this compound as a Scaffold

This compound, a nine-membered cycloalkylamine, represents a chemical scaffold with underexplored potential in drug discovery. Its large, flexible, and lipophilic carbocyclic ring offers a unique three-dimensional structure that can be exploited for targeting a variety of biological macromolecules. The primary amine functional group serves as a versatile handle for the synthesis of a diverse library of derivatives, including N-substituted and ring-functionalized analogues. This guide outlines potential synthetic strategies, hypothetical biological screening cascades, and plausible mechanisms of action for novel this compound derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. The primary focus would be on the functionalization of the amine group, given its reactivity.

N-Substitution of this compound

A common strategy to build a library of analogues is through N-substitution. A variety of substituents, such as aryl, heteroaryl, and acyl groups, can be introduced to modulate the physicochemical and pharmacological properties of the parent molecule.

Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Evacuate and backfill the tube with argon. Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) followed by anhydrous toluene (5 mL).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylthis compound derivative.

A general workflow for the synthesis and initial screening of a library of this compound derivatives is depicted below.

Potential Biological Activities and Pharmacological Targets

While specific data for this compound derivatives is not available, the biological activities of other cyclic amines and N-aryl compounds can provide insights into potential therapeutic applications.

Table 1: Examples of Biological Activities of Structurally Related Cyclic and N-Aryl Amines

| Compound Class | Example Biological Activity | Reference Compound(s) |

| Tricyclic Amines | Inhibition of spinal reflex transmission via 5-HT₂ receptors | Cyclobenzaprine |

| N-Aryl Cinnamamides | Antibacterial (Staphylococcus aureus, Mycobacterium tuberculosis) | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |

| N-Aryl Carbamides | Antibacterial and Antifungal | N-aryl-N'-heteroaryl carbamides |

| Steroidal Alkaloids | Hedgehog pathway antagonism | Cyclopamine |

Based on these examples, potential therapeutic areas for this compound derivatives could include neurology, infectious diseases, and oncology.

Pharmacological Evaluation Strategy

A hierarchical screening approach is typically employed in drug discovery to identify and validate lead compounds.

Primary Screening: Cell Viability Assay

A common initial step is to assess the general cytotoxicity of the synthesized compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

Table 2: Hypothetical Primary Screening Data for a Set of this compound Derivatives

| Compound ID | Structure (R-group on Nitrogen) | IC₅₀ (µM) against HeLa cells |

| CN-001 | -H (Parent Compound) | > 100 |

| CN-002 | -Phenyl | 75.2 |

| CN-003 | -4-Chlorophenyl | 25.8 |

| CN-004 | -3,5-bis(Trifluoromethyl)phenyl | 8.1 |

| CN-005 | -Naphthyl | 15.6 |

The following diagram illustrates a typical drug discovery screening cascade.

Potential Signaling Pathways

Given that tricyclic amines like cyclobenzaprine modulate serotonergic pathways, it is plausible that certain this compound analogues could interact with G-protein coupled receptors (GPCRs). For instance, a derivative might act as an antagonist at a specific GPCR.

The diagram below illustrates a simplified Gq-coupled GPCR signaling pathway, a common mechanism for many neurotransmitter and hormone receptors.

Conclusion

The this compound scaffold, while currently underexplored, holds potential for the development of novel therapeutic agents. This guide provides a foundational framework for initiating a drug discovery program centered on this compound derivatives. By leveraging established synthetic methodologies, systematic screening cascades, and logical target selection based on related compound classes, researchers can begin to unlock the therapeutic potential of this unique chemical entity. The flexibility of the nine-membered ring may offer advantages in binding to challenging protein targets, making this an exciting area for future investigation.

Thermochemical Properties of Cyclononanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Cyclononanamine. Due to a lack of publicly available experimental data for this specific compound, this document focuses on the established methodologies for determining these properties. It serves as a foundational resource for researchers interested in the experimental determination or theoretical estimation of the thermochemical characteristics of this compound and related cyclic amines. The guide details the experimental protocols for measuring the standard enthalpy of formation, heat capacity, and entropy. Furthermore, it presents available physical property data for this compound and comparative thermochemical data for analogous cycloalkylamines to provide a valuable contextual framework.

Introduction

This compound (C₉H₁₉N) is a cyclic aliphatic amine with a nine-membered carbon ring. Understanding its thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is crucial for various applications in drug development and chemical process design. These properties govern the compound's stability, reactivity, and behavior under different temperature and pressure conditions.

To date, a comprehensive experimental dataset for the thermochemical properties of this compound is not available in the peer-reviewed scientific literature or major chemical databases. This guide, therefore, outlines the standard experimental techniques that would be employed to determine these essential parameters.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, some basic physicochemical properties for this compound have been reported. These are summarized in the table below.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₉N | - | - |

| Molecular Weight | 141.25 | g/mol | [1] |

| Boiling Point | 210.4 | °C at 760 mmHg | [2] |

| Flash Point | 74.2 | °C | [2] |

| Density | 0.844 | g/cm³ | [2] |

| Vapor Pressure | 0.193 | mmHg at 25°C | [2] |

| Refractive Index | 1.451 | - | [2] |

Experimental Determination of Thermochemical Properties

This section details the primary experimental methodologies for determining the standard enthalpy of formation, heat capacity, and entropy of a compound like this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined using combustion calorimetry . This technique involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or on a sample holder) is placed in the bomb. A known length of fuse wire is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, causing the temperature of the calorimeter and the surrounding water to rise.

-

Temperature Measurement: The temperature change is monitored with high precision using a platinum resistance thermometer or a similar device.

-

Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous products are analyzed to determine the extent of reaction and to correct for the formation of any side products, such as nitric acid from the nitrogen in the amine and residual nitrogen in the bomb.

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

A generalized workflow for determining the standard enthalpy of formation via combustion calorimetry is depicted below.

Heat Capacity (Cp)

The heat capacity of a liquid sample like this compound is commonly measured using Differential Scanning Calorimetry (DSC) .[2][3]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.

-

Sapphire Standard: A baseline measurement is performed with an empty pan, followed by a measurement with a sapphire standard, which has a well-characterized heat capacity.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.

The logical flow for a DSC experiment to determine heat capacity is illustrated in the following diagram.

Standard Molar Entropy (S°)

The standard molar entropy of a substance is typically determined from low-temperature heat capacity measurements down to near absolute zero. However, a common method for gaseous substances involves statistical mechanics calculations if the molecular structure and vibrational frequencies are known from spectroscopic data. For the liquid state, entropy can be determined from the enthalpy and Gibbs free energy of formation.

Thermochemical Data for Analogous Compounds

To provide a frame of reference, the following table presents thermochemical data for other cyclic amines. It is important to note that these values are not directly transferable to this compound but can be useful for comparative purposes and for validating theoretical models.

| Compound | Molecular Formula | ΔfH°(gas) (kJ/mol) | Method | Reference |

| Cyclobutylamine | C₄H₉N | -1.7 ± 1.1 | Ccb | Good, et al. (1975) |

| Cyclopentanamine | C₅H₁₁N | -54.86 ± 0.92 | Ccb | Good, Messerly, et al. (1975)[4] |

| Cyclohexylamine | C₆H₁₃N | -88.3 ± 1.0 | Ccb | Good (1970) |

Ccb: Combustion Calorimetry

Signaling Pathways and Logical Relationships

A thorough search of the scientific literature did not reveal any established signaling pathways or specific logical relationships directly involving this compound for visualization. Research in this area is likely still in its early stages.

Conclusion

While experimental thermochemical data for this compound remains to be determined, this guide provides the necessary framework for researchers to approach this task. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry offer a clear path for the accurate measurement of the standard enthalpy of formation and heat capacity. The provided data for analogous compounds serves as a valuable benchmark for future experimental and computational studies. The continued investigation into the thermochemical properties of cyclic amines like this compound will undoubtedly contribute to a deeper understanding of their chemical behavior and potential applications.

References

Cyclononanamine Hydrochloride: A Technical Guide for Researchers

Introduction

Cyclononanamine hydrochloride is a nine-membered cycloalkylamine salt that, while not extensively characterized in publicly available literature, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Cycloalkylamines are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a summary of the available information on this compound hydrochloride, including its commercial availability, physicochemical properties, and general synthetic approaches. Furthermore, drawing from the broader class of cycloalkylamines, this document explores potential research applications and provides illustrative experimental protocols and conceptual signaling pathways to guide future investigations.

Physicochemical Properties and Commercial Availability

This compound hydrochloride is commercially available from several chemical suppliers.[3][4][5] It is typically supplied as a white solid with a purity of 95% or greater.[4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60662-43-3 | [3][4][5] |

| Molecular Formula | C₉H₂₀ClN | [3][4] |

| Molecular Weight | 177.71 g/mol | [3][4] |

| IUPAC Name | This compound;hydrochloride | [3] |

| SMILES | C1CCCC(CCCN1)N.Cl | [3] |

| InChI Key | MFQVEHRTQJGEFR-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

A general protocol for the synthesis of this compound hydrochloride involves a two-step process starting from the corresponding ketone, cyclononanone.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of the free base, this compound, from cyclononanone via reductive amination.

Materials:

-

Cyclononanone

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol or ethanol)

-

Glacial acetic acid (optional, as a catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclononanone in the anhydrous solvent.

-

Amine Source: Add the ammonia source to the solution. If using an ammonium salt, a slight excess is often employed.

-

pH Adjustment (Optional): If necessary, adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) with glacial acetic acid to facilitate imine formation.

-

Reduction:

-

Using NaBH₃CN: Slowly add sodium cyanoborohydride to the reaction mixture. This reagent is advantageous as it can be used in a one-pot procedure.[6]

-

Using Catalytic Hydrogenation: Alternatively, subject the mixture to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound. Further purification can be achieved by distillation or column chromatography.

Experimental Protocol: Formation of this compound Hydrochloride

Materials:

-

This compound (free base)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or dioxane)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

-

Dissolution: Dissolve the purified this compound in anhydrous diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in the chosen solvent to the this compound solution while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.

-

Drying: Dry the resulting white solid under vacuum to obtain this compound hydrochloride.

Characterization Data

The following table summarizes the expected analytical data for the characterization of this compound hydrochloride.

| Analysis Technique | Expected Data |

| Melting Point | 180–190°C (with decomposition)[3] |

| ¹H NMR | Cycloalkane protons: δ 1.2–1.8 ppm; Ammonium proton: broad singlet near δ 8.5–9.5 ppm[3] |

| FT-IR | N–H stretching vibrations: ~2500–3000 cm⁻¹ (broad, associated with HCl); C–N stretching: 1250–1350 cm⁻¹[3] |

Potential Research Applications and Biological Context

While specific biological activities for this compound hydrochloride are not well-documented, the broader class of cycloalkylamines is of great interest in drug discovery.[7] These compounds have been investigated for a range of therapeutic applications, including their use as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[8]

Illustrative Signaling Pathway: Monoamine Reuptake Inhibition

Many psychoactive drugs target the reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. A hypothetical mechanism of action for a cycloalkylamine as a monoamine reuptake inhibitor is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the functionalization of saturated cyclic amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. This compound hydrochloride (60662-43-3) for sale [vulcanchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound hydrochloride - C9H20ClN | CSSS00160554622 [chem-space.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]

Technical Guide on the Safety and Handling of Cyclononanamine

Disclaimer: Specific safety, toxicity, and handling data for Cyclononanamine is limited in publicly available literature and safety data sheets. Therefore, this guide is based on the available physical properties of this compound and extrapolated from the known hazards of analogous cyclic amines, such as Cyclohexylamine. Researchers must treat this compound as a compound with unknown hazards and exercise extreme caution. A thorough, substance-specific risk assessment should be conducted before any handling.

Chemical Identification and Physical Properties

This compound is a primary aliphatic amine with a nine-membered carbon ring. Its known physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| CAS Number | 59577-26-3 | [1] |

| Boiling Point | 210.4°C at 760 mmHg | [1] |

| Density | 0.844 g/cm³ | [1] |

| Flash Point | 74.2°C | [1] |

| Vapor Pressure | 0.193 mmHg at 25°C | [1] |

| Refractive Index | 1.451 | [1] |

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, hazard classification is based on the profile of similar amines. Amines as a class can be corrosive, flammable, and toxic.[2][3][4]

-

Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

-

Skin Corrosion/Irritation: Assumed to cause severe skin burns and irritation.[3][4]

-

Eye Damage/Irritation: Assumed to cause serious eye damage, potentially leading to blindness.[4][5]

-

Sensitization: May cause an allergic skin reaction.[3]

-

Flammability: Flammable liquid and vapor.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound. The following represents the minimum required protection.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors which can cause severe eye damage.[5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can lead to burns, irritation, and sensitization.[2][3][6] |

| Respiratory Protection | Use in a certified chemical fume hood is required. If exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is necessary. | Mitigates risk from inhaling harmful vapors.[2][5] |

Experimental Protocols: Safe Handling and Storage

4.1 General Handling Protocol

-

Risk Assessment: Before beginning work, perform a detailed risk assessment covering the quantities used, potential for aerosol generation, and emergency procedures.

-

Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[3][4][6]

-

Transfers: Use compatible materials like glass or high-density polyethylene (HDPE) for transfers.[7] Ground and bond containers when transferring large quantities to prevent static discharge.[4]

-

Decontamination: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[3][5] Contaminated work clothing should not be allowed out of the workplace.[3]

4.2 Storage Protocol

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[2][7]

-

Containers should be tightly sealed to prevent absorption of moisture and carbon dioxide from the air.[2][7] Amines are often hygroscopic.[7]

-

Store in a locked cabinet or area with restricted access.[4][8]

4.3 Spill and Emergency Procedures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the material in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Remove all ignition sources. Ventilate the area. Do not attempt to clean up without appropriate respiratory protection and protective clothing.

-

First Aid (Eyes): Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

First Aid (Skin): Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Visualized Workflows and Relationships

The following diagrams illustrate the necessary decision-making and handling processes for a compound with unknown hazards like this compound.

Caption: Logical workflow for risk assessment of an uncharacterized chemical.

Caption: General experimental workflow for safely handling this compound.

References

- 1. Cas 59577-26-3,this compound | lookchem [lookchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Cyclononanamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononanamine, a nine-membered cyclic aliphatic amine, represents an intriguing yet underexplored building block in the field of organic synthesis. Its flexible, medium-sized ring structure offers a unique three-dimensional scaffold that can be valuable in the design of novel chemical entities with potential applications in medicinal chemistry and materials science. While specific literature on the applications of this compound is limited, its reactivity is governed by the well-established chemistry of secondary amines. These notes provide an overview of potential applications and detailed protocols for the functionalization of this compound, based on analogous reactions with other cyclic amines.

Synthesis of this compound

The primary route to this compound is through the reductive amination of its corresponding ketone, cyclononanone. This method is highly efficient and can be performed under various conditions.

Diagram of Synthetic Pathway:

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination of Cyclononanone

-

Reaction Setup: To a solution of cyclononanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

-

Purification: Wash the aqueous layer with diethyl ether to remove unreacted starting material. Basify the aqueous layer with 6M NaOH until pH > 12. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Reactant/Reagent | Molar Eq. | Purity |

| Cyclononanone | 1.0 | >98% |

| Ammonium Acetate | 10.0 | >99% |

| Sodium Cyanoborohydride | 1.5 | >95% |

| Product | Typical Yield |

| This compound | 75-85% |

Functionalization of this compound

As a secondary amine, this compound can undergo a variety of transformations to introduce diverse functional groups. These reactions are fundamental for incorporating this scaffold into larger, more complex molecules.

Diagram of Functionalization Pathways:

Caption: Key Functionalization Reactions of this compound.

2.1 N-Alkylation

N-alkylation introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.

Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.5 M) in a sealed tube.

-

Reagent Addition: Add the desired alkyl halide (1.1 eq).

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 85-95% |

| Ethyl iodide | Cs₂CO₃ | DMF | 60 | 80-90% |

| Propargyl bromide | K₂CO₃ | Acetonitrile | 80 | 70-80% |

2.2 N-Arylation

N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl moieties, which are common in pharmacologically active compounds.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In a glovebox, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (0.2 M).

-

Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

| Aryl Halide | Catalyst/Ligand | Base | Temperature (°C) | Typical Yield |

| 4-Bromotoluene | Pd₂(dba)₃/XPhos | NaOtBu | 110 | 80-90% |

| 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 75-85% |

| 3-Bromoanisole | Pd₂(dba)₃/RuPhos | Cs₂CO₃ | 110 | 82-92% |

2.3 N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor/acceptor and is a key feature in many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chloride

-

Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.5 M) and cool to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (1.1 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.[1]

| Acyl Chloride | Base | Solvent | Temperature (°C) | Typical Yield |

| Acetyl chloride | Et₃N | DCM | 0 to RT | >95% |

| Benzoyl chloride | Et₃N | DCM | 0 to RT | >95% |

| 3-Chloropropionyl chloride | Pyridine | DCM | 0 to RT | 90-98% |

Application in Medicinal Chemistry: A Hypothetical Workflow

This compound can serve as a scaffold for the synthesis of novel bioactive molecules. For instance, it could be functionalized to target a specific enzyme or receptor. The following workflow illustrates a hypothetical approach to synthesizing a library of potential kinase inhibitors.

Diagram of a Hypothetical Drug Discovery Workflow:

Caption: Workflow for Developing this compound-based Inhibitors.

This compound, while not extensively studied, holds potential as a valuable building block in organic synthesis. Its nine-membered ring provides a unique conformational space that can be exploited in the design of novel molecules. The protocols outlined above, based on established amine chemistry, provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing cyclic amine. Further investigation into the applications of this compound and its derivatives is warranted and could lead to the discovery of new chemical entities with significant biological or material properties.

References

Application Notes and Protocols for the Use of Cyclononanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononanamine, a nine-membered cycloalkylamine, represents an under-explored scaffold in medicinal chemistry. Its large, flexible, and lipophilic cyclononane ring, combined with a reactive primary amine, offers a unique three-dimensional chemical space for the design of novel therapeutic agents. The amine serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

These application notes provide a theoretical framework and practical protocols for the synthesis, screening, and characterization of this compound derivatives as potential modulators of challenging drug targets, such as protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). The inherent lipophilicity of the cyclononane moiety may facilitate entry into hydrophobic binding pockets, while the conformational flexibility of the nine-membered ring could allow for optimal ligand-receptor interactions.

I. Rationale for Exploring the this compound Scaffold

The this compound scaffold is a promising starting point for fragment-based and lead generation campaigns for several reasons:

-

Access to Novel Chemical Space: The large cycloalkane ring provides a unique topology that is distinct from the more common five- and six-membered rings found in many drug molecules.

-

Lipophilicity: The hydrocarbon-rich structure results in high lipophilicity, which can be advantageous for targeting proteins with hydrophobic binding sites.[1][2] Careful modulation of this property is crucial to maintain favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

-

Synthetic Tractability: The primary amine allows for a wide range of well-established chemical transformations, enabling the creation of diverse compound libraries.

-

Conformational Flexibility: The nine-membered ring can adopt multiple low-energy conformations, potentially allowing for an induced-fit binding to various biological targets.

II. Proposed Therapeutic Applications

Inhibitors of Protein-Protein Interactions (PPIs)

The large surface area of the cyclononane ring can be functionalized to mimic key binding epitopes (e.g., alpha-helices) at the interface of two interacting proteins. The amine can be derivatized to introduce pharmacophoric features that disrupt the PPI.

Modulators of G-Protein Coupled Receptors (GPCRs)

The lipophilic nature of the cyclononane scaffold makes it a suitable candidate for ligands targeting the transmembrane domains of GPCRs.[3][4] The amine can be modified to interact with key polar residues within the receptor binding pocket.

III. Experimental Protocols

Synthesis of a Focused Library of N-Aryl this compound Derivatives

This protocol describes a hypothetical two-step synthesis of a library of N-aryl this compound derivatives, starting from cyclononanone.

Step 1: Reductive Amination of Cyclononanone

-

To a solution of cyclononanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: N-Arylation of this compound

This step can be achieved via Buchwald-Hartwig amination.[5][6]

-

To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon (repeat 3 times).

-

Add a solution of the desired aryl bromide (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl this compound derivative.

In Vitro Pharmacological Screening Cascade

The following is a proposed screening cascade to identify and characterize the biological activity of the synthesized this compound derivatives.

This assay is designed to identify compounds that disrupt the interaction between two proteins.[7][8][9][10][11]

Principle: A small fluorescently labeled peptide (tracer) derived from one of the interacting proteins will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to its larger protein partner, the complex tumbles more slowly, resulting in a high polarization value. A compound that inhibits this interaction will displace the tracer, leading to a decrease in the polarization signal.

Protocol:

-

Prepare a solution of the target protein and the fluorescently labeled peptide tracer in assay buffer (e.g., PBS, 0.01% Triton X-100).

-

Dispense 20 µL of this protein-tracer solution into each well of a 384-well black plate.

-

Add 100 nL of the test compounds (from a 10 mM DMSO stock) to the assay plate.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no protein) controls.